Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl-
Description
Azepino[4,5-b]indole derivatives are polycyclic compounds featuring a seven-membered azepine ring fused with an indole scaffold. The target compound, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl-azepino[4,5-b]indole, is characterized by a saturated azepine ring and substituents at positions 3, 6, and 7. Such derivatives are synthesized via multi-step reactions, including acid-catalyzed cyclization or copper-mediated 7-endo cyclization, and are explored for diverse bioactivities, including CNS modulation and antiviral effects .
Properties
CAS No. |
37683-54-8 |
|---|---|
Molecular Formula |
C19H29N3 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
3-(3,9-dimethyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H29N3/c1-15-6-7-18-17(14-15)16-8-12-21(4)13-9-19(16)22(18)11-5-10-20(2)3/h6-7,14H,5,8-13H2,1-4H3 |
InChI Key |
SBANABZSEGVIFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCN(CC3)C)CCCN(C)C |
Origin of Product |
United States |
Biological Activity
Azepino(4,5-b)indole derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl- has garnered attention for its potential therapeutic applications. This article explores its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a seven-membered azepine ring fused to an indole moiety. Recent synthetic methods have focused on the efficient assembly of this scaffold through innovative approaches such as C–H functionalization of 2-alkyl tryptamines and ring expansion techniques .
Table 1: Summary of Synthetic Methods for Azepino(4,5-b)indole
| Methodology | Description | Reference |
|---|---|---|
| C–H Functionalization | Direct assembly from tryptamines | |
| Ring Expansion | Ammonium ylide reaction with diazo compounds |
Anticancer Properties
Research has indicated mixed results regarding the anticancer properties of azepino(4,5-b)indole derivatives. For instance, certain azepino-indole alkaloids isolated from Cortinarius purpurascens did not exhibit significant antiproliferative or cytotoxic effects against various cancer cell lines including prostate (PC-3), colorectal (HCT-116), and breast (MCF-7) cancers . This raises questions about the efficacy of these compounds as potential anticancer agents.
Neuroactive Potential
The structural features of azepino(4,5-b)indole suggest potential neuroactive properties. Compounds with similar scaffolds have been linked to psychoactive effects and may interact with neurotransmitter systems. For example, derivatives have been explored for their action on serotonin receptors .
Study 1: Anticancer Evaluation
In a study examining the cytotoxic effects of azepino-indole alkaloids from Cortinarius purpurascens, it was found that these compounds did not significantly affect cancer cell viability in vitro. This suggests a need for further structural modifications to enhance their bioactivity against cancer cells .
Study 2: Neuroactivity Assessment
Another study investigated the neuroactivity of structurally similar indole derivatives and found promising results regarding their interaction with serotonin receptors. This indicates that azepino(4,5-b)indole may warrant similar investigations to elucidate its neuroactive potential .
Comparison with Similar Compounds
Key Observations :
- Substituent position and complexity dictate pharmacological profiles. For instance, halogenation (e.g., Cl, CF₃) in benzoazepinoindoles enhances antitrypanosomal activity , while dimethylaminopropyl chains may improve CNS penetration .
- Methyl groups at positions 3 and 9 in the target compound likely stabilize the indole-azepine fusion, as seen in analogues like CAS 15918-89-5 (9-methyl derivative) .
Key Observations :
- Copper catalysis offers superior regioselectivity for azepino[4,5-b]indole cores compared to acid-mediated methods .
- The Ugi-radical approach enables modular synthesis of 3-substituted derivatives (e.g., tetrazoles), which exhibit enhanced 5-Ht6 receptor binding .
Table 3: Bioactivity of Selected Azepino[4,5-b]indole Derivatives
Key Observations :
- Anti-TMV activity is strongly influenced by acylhydrazone moieties, as seen in derivatives from .
- 3-Tetrazole substitution (T-Az) enhances 5-Ht6 binding by 3–5 fold compared to amide analogs, suggesting critical role of electron-withdrawing groups .
Physicochemical and Pharmacokinetic Properties
- Solubility: Dimethylaminopropyl side chains may enhance water solubility at physiological pH due to protonation .
- Stability : Saturated azepine rings (hexahydro) reduce oxidation susceptibility compared to unsaturated analogs .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Azepino(4,5-b)indole derivatives typically involves multi-step organic reactions that construct the azepine ring fused to the indole core, followed by functionalization to introduce the 3-dimethylaminopropyl side chain and methyl substituents at the 3 and 9 positions.
The key synthetic challenges include:
- Formation of the seven-membered azepine ring fused to the indole system.
- Selective methylation at defined positions on the heterocyclic system.
- Introduction of the 3-dimethylaminopropyl substituent without affecting other functional groups.
Reported Synthetic Routes
Cyclization of Indole Precursors
One common approach involves starting from appropriately substituted indole derivatives, which undergo ring expansion or cyclization reactions to form the azepinoindole core. For instance, indole derivatives bearing side chains capable of intramolecular nucleophilic attack can be cyclized under acidic or basic conditions to form the azepine ring.
Alkylation and Functional Group Modifications
After formation of the fused azepinoindole scaffold, methyl groups are introduced at the 3 and 9 positions via selective alkylation reactions, often using methyl iodide or methyl sulfate reagents under controlled conditions to avoid over-alkylation.
The 3-dimethylaminopropyl substituent is typically introduced by nucleophilic substitution reactions, where a suitable leaving group on the azepinoindole intermediate is replaced by 3-dimethylaminopropyl nucleophiles or via reductive amination strategies.
Process Optimization and Intermediates
Patent US8299241B2, while focusing on benzazepine derivatives, describes processes relevant to azepinoindole synthesis, such as:
- Use of chiral intermediates to control stereochemistry.
- Stepwise synthesis involving amide formation, cyclization, and substitution reactions.
- Isolation of key intermediates that can be further functionalized to yield the target compound or analogues.
This patent emphasizes process efficiency and purity, which are critical for pharmaceutical applications.
Data Table: Summary of Preparation Steps
| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Outcome / Intermediate Product |
|---|---|---|---|---|
| 1 | Indole substitution | Substituted indole | Alkylating agents (e.g., methyl iodide) | Methylated indole intermediate |
| 2 | Cyclization | Alkylated indole intermediate | Acidic or basic cyclization conditions | Azepinoindole fused ring system |
| 3 | Side chain introduction | Azepinoindole intermediate with leaving group | 3-Dimethylaminopropyl nucleophile or reductive amination | Azepinoindole with 3-dimethylaminopropyl substituent |
| 4 | Purification and isolation | Crude product | Chromatography, crystallization | Pure Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-6-(3-dimethylaminopropyl)-3,9-dimethyl- |
Research Results and Observations
- The azepinoindole ring system synthesis is often achieved via intramolecular cyclization of substituted indole precursors.
- Methylation steps require careful control to avoid undesired side reactions.
- Introduction of the 3-dimethylaminopropyl group is commonly performed in the final stages to prevent interference with ring formation.
- Process patents indicate that stereochemical control is feasible through chiral intermediates, which may be relevant depending on the biological activity desired.
- Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity compounds suitable for pharmacological use.
Q & A
Q. Key Characterization Tools :
- NMR/HRMS/IR : Confirm regiochemistry and purity .
- X-Ray Crystallography : Resolves stereochemical ambiguities (e.g., T-Az-3 in ).
Basic: How are azepino[4,5-b]indole derivatives structurally validated?
Methodological validation involves:
- 1H/13C NMR : Assigns proton environments and carbon frameworks. Overlapping signals (e.g., indolic NH) require 2D techniques (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C21H20Cl2N4O2 in ).
- X-Ray Diffraction : Resolves absolute configurations, as seen in T-Az-3 .
Q. Purity Assessment :
Advanced: How do structural modifications influence target binding (e.g., 5-HT6R or FXR)?
Q. 5-HT6R Binding :
-
Substituent Effects : 3-Tetrazolyl derivatives (T-Az) exhibit higher affinity (Ki = 12–45 nM) than 3-amide analogs (A-Az, Ki = 80–220 nM). Electron-withdrawing groups (e.g., Cl) enhance binding .
-
Table 1 : Binding Affinity of Selected Derivatives (Adapted from )
Compound R1 R2 Ki (nM) T-Az-3 Cl 2,6-MePh 12 A-Az-7 OMe 4-FPh 180
Q. FXR Agonism :
- Azepinoindole Core : Critical for FXR activation. Substituents like 3,4-difluorobenzoyl and methyl ester groups improve potency (e.g., XL335: EC50 = 4 nM, 149% efficacy) .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Q. Critical Parameters :
- Equivalents : 3 equivalents of dienophile (e.g., acrolein) maximize yield.
- Catalyst Loading : 20 mol% HCl balances cost and efficiency.
Advanced: How to address contradictions in binding affinity data across studies?
Q. Possible Factors :
- Assay Conditions : Variations in receptor isoforms (e.g., 5-HT6R species-specific isoforms) or buffer systems (e.g., Mg²⁺ concentration) .
- Compound Purity : Lack of analytical data (e.g., Sigma-Aldrich’s disclaimer on unverified purity ) may skew results.
- Structural Nuances : Minor stereochemical differences (e.g., T-Az vs. A-Az) drastically alter binding .
Q. Resolution Strategy :
- Standardized Protocols : Use identical assay conditions and validated reference compounds.
- Orthogonal Validation : Combine SPR, radioligand binding, and functional assays.
Advanced: What in vivo models validate pharmacological activity?
- FXR Agonists : LDLR−/− mice treated with XL335 (6m) show reduced plasma cholesterol (↓30%) and aortic lesions in atherosclerosis models .
- Antitrypanosomal Agents : Murine models for Chagas disease (not explicitly detailed in evidence but inferred from structural analogs in ).
Basic: What structural motifs are essential for bioactivity?
- Indole Core : Required for π-stacking with target receptors (e.g., 5-HT6R ).
- Substituent Positioning : 3,9-Dimethyl and 6-(3-dimethylaminopropyl) groups enhance lipophilicity and membrane permeability .
Advanced: What mechanistic insights explain cyclization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
